N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide
Description
The compound N-(6-Methanesulfonyl-benzothiazol-2-yl)-4-(4-methoxy-phenoxy)-butyramide features a benzothiazole core substituted with a methanesulfonyl group at position 6. A butyramide linker connects the benzothiazole to a 4-methoxy-phenoxy moiety. The methanesulfonyl group may enhance metabolic stability and solubility, while the butyramide linkage and aromatic substituents could influence receptor binding or pharmacokinetics.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-13-5-7-14(8-6-13)26-11-3-4-18(22)21-19-20-16-10-9-15(28(2,23)24)12-17(16)27-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYEEKNNWATMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Benzothiazole and Benzimidazole Derivatives
Benzothiazole-Based Sulfonamides
- N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides (): Synthesized via condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides. These compounds share the benzothiazole core but differ in their sulfonamide substituents.
Benzimidazole Derivatives
- N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide (): Features a benzimidazole ring with a sulfinyl group and butyramide linkage. Benzimidazoles are structurally similar to benzothiazoles but differ in nitrogen positioning, which affects electronic properties and hydrogen-bonding capabilities. The target compound’s benzothiazole core may offer enhanced aromatic stacking interactions compared to benzimidazoles .
Key Structural Differences
| Feature | Target Compound | Benzimidazole Analogues | Benzothiazole Sulfonamides |
|---|---|---|---|
| Core Heterocycle | Benzothiazole | Benzimidazole | Benzothiazole |
| Substituent at Position 6 | Methanesulfonyl | Sulfinyl | Aryl sulfonamide |
| Linker | Butyramide | Butyramide | Direct sulfonamide linkage |
| Aromatic Group | 4-Methoxy-phenoxy | Benzyloxy-phenyl | Varied aryl groups |
Butyramide-Containing Compounds
Antiulcer Agents
- N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide (): Demonstrated significant antiulcer activity. The butyramide group in both this compound and the target structure may enhance bioavailability or facilitate interactions with proton pumps or mucosal receptors .
Phospholipid Derivatives
- MPB-PE (): Contains a 4-(p-maleimidophenyl)butyramide group.
Pharmacological and Physicochemical Properties
Methanesulfonyl vs. Sulfonamide/Sulfinyl Groups
- Sulfonamides (e.g., ) may exhibit higher solubility due to hydrogen-bonding capacity, whereas methanesulfonyl groups could reduce polarity, enhancing membrane permeability.
Aromatic Substituents
- The 4-methoxy-phenoxy group in the target compound provides moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with benzyloxy () or halogenated aryl groups (), which may alter binding kinetics or toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
